(3S)-5-methyl-3-({[(3RS,4RS)-4-methylpyrrolidin-3-yl]formamido}methyl)hexanoicacid
Description
The compound (3S)-5-methyl-3-({[(3RS,4RS)-4-methylpyrrolidin-3-yl]formamido}methyl)hexanoic acid (CAS: 1788274-80-5) is a branched hexanoic acid derivative featuring a chiral center at position 3 (S-configuration) and a formamido-methyl-pyrrolidine substituent. Its molecular formula is C₁₃H₂₄N₂O₃ (MW: 256.34 g/mol) . The pyrrolidine ring is substituted with a methyl group at position 4, with mixed (3RS,4RS) stereochemistry.
Properties
Molecular Formula |
C14H26N2O3 |
|---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
(3S)-5-methyl-3-[[(4-methylpyrrolidine-3-carbonyl)amino]methyl]hexanoic acid |
InChI |
InChI=1S/C14H26N2O3/c1-9(2)4-11(5-13(17)18)7-16-14(19)12-8-15-6-10(12)3/h9-12,15H,4-8H2,1-3H3,(H,16,19)(H,17,18)/t10?,11-,12?/m0/s1 |
InChI Key |
CRKZNIRNWJFKKF-CXQJBGSLSA-N |
Isomeric SMILES |
CC1CNCC1C(=O)NC[C@@H](CC(C)C)CC(=O)O |
Canonical SMILES |
CC1CNCC1C(=O)NCC(CC(C)C)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of (3S)-5-methyl-3-(aminomethyl)hexanoic Acid Intermediate
According to patent literature (US20080306292A1), the (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid, a key intermediate, can be prepared via chiral intermediates using various synthetic routes involving:
- Chiral resolution or asymmetric synthesis to ensure the (3S) configuration.
- Use of protecting groups and selective functional group transformations to install the aminomethyl group at the 3-position.
- Crystallization techniques to purify the chiral intermediate.
The process typically involves combining compounds of defined stereochemistry and aromatic substituents under conditions that preserve stereochemical integrity, followed by purification steps such as crystallization from organic solvents to isolate the desired chiral acid.
Preparation of (3RS,4RS)-4-methylpyrrolidin-3-yl Derivative
The pyrrolidine fragment is often prepared as a tert-butyl carbamate derivative to protect the amino group during subsequent reactions. The following methods are reported:
| Method | Reaction Conditions | Yield | Notes |
|---|---|---|---|
| Hydrogenation of (3S,4S)-1-benzyl-3-(tert-butoxycarbonyl)amino-4-methylpyrrolidine using 5% palladium on charcoal in methanol under 5 kgf/cm² hydrogen pressure at 40°C for 3 hours | Hydrogenation in autoclave, catalyst removal by filtration, concentration, recrystallization from n-hexane | Moderate to good yields (e.g., 38 g from 60 g starting material) | Produces colorless needle crystals; stereochemistry preserved |
| Reduction with ammonium formate and palladium charcoal in methanol-water reflux at 80°C for 1 hour, followed by extraction and recrystallization | Reflux with Pd catalyst and ammonium formate, base treatment with potassium hydroxide, extraction with ether | Yields around 50-70% | Produces white needle-like crystals with defined melting points and specific rotation |
| Multi-step coupling with quinoline carboxylic acid derivatives using bases such as triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene in solvents like dimethyl sulfoxide or acetonitrile, followed by chromatographic purification | Reflux or stirring at 30-100°C for several hours, followed by aqueous workup and column chromatography | Yields ranging from 50% to over 70% | Enables formation of amide linkages and further functionalization |
These methods highlight the importance of protecting group strategies, catalytic hydrogenation, and controlled reaction conditions to maintain stereochemical purity and achieve high yields of the pyrrolidine intermediate.
Coupling and Final Assembly
The final compound is assembled by coupling the aminomethyl hexanoic acid derivative with the pyrrolidine formamido moiety. Key points include:
- Use of activating agents or coupling reagents to form the amide bond efficiently.
- Reaction conditions optimized to avoid racemization or side reactions.
- Purification by crystallization or chromatographic methods to isolate the final product with high purity.
Patent disclosures suggest processes involving the combination of chiral intermediates under mild conditions, followed by purification steps such as crystallization from organic solvents or silica gel chromatography to obtain the target compound in enantiomerically pure form.
Data Summary Table
| Step | Starting Material | Key Reagents/Conditions | Yield (%) | Product Characteristics |
|---|---|---|---|---|
| 1. Synthesis of (3S)-5-methyl-3-(aminomethyl)hexanoic acid | Chiral precursors | Chiral synthesis, crystallization | Variable, moderate to good | Chiral acid with (3S) configuration |
| 2. Preparation of (3RS,4RS)-4-methylpyrrolidin-3-yl carbamate | Benzyl-protected pyrrolidine derivatives | Pd/C hydrogenation, ammonium formate reduction, base extraction | 50-72% | Protected pyrrolidine carbamate, crystalline solid |
| 3. Coupling of fragments | Aminomethyl hexanoic acid derivative + pyrrolidine carbamate | Coupling reagents, reflux, chromatography | Moderate to good | Target compound, high stereochemical purity |
Research Findings and Notes
- The stereochemical integrity of both the hexanoic acid and pyrrolidine moieties is critical and achieved through chiral synthesis or resolution techniques.
- Protecting groups such as tert-butyl carbamate are essential to prevent side reactions during hydrogenation and coupling.
- Catalytic hydrogenation using palladium on charcoal under controlled pressure and temperature is a common and effective method for deprotection and reduction steps.
- Coupling reactions benefit from bases like triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene and solvents such as dimethyl sulfoxide or acetonitrile to promote amide bond formation.
- Purification by crystallization and silica gel chromatography ensures high purity and removal of impurities or stereoisomeric mixtures.
- Overall yields reported in literature and patents vary but are generally in the moderate to good range (50-72%), reflecting the complexity of the molecule and stereochemical demands.
Chemical Reactions Analysis
Types of Reactions
(3S)-5-methyl-3-({[(3RS,4RS)-4-methylpyrrolidin-3-yl]formamido}methyl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
(3S)-5-methyl-3-({[(3RS,4RS)-4-methylpyrrolidin-3-yl]formamido}methyl)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-5-methyl-3-({[(3RS,4RS)-4-methylpyrrolidin-3-yl]formamido}methyl)hexanoic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Hexanoic Acid Backbones
(S)-3-(Boc-amino)-5-methylhexanoic acid
- Molecular Formula: C₁₂H₂₃NO₄ (MW: 245.32 g/mol)
- Key Features: A Boc-protected β-amino acid with a 5-methylhexanoic acid backbone. The tert-butoxycarbonyl (Boc) group replaces the formamido-pyrrolidine moiety in the target compound.
- Applications: Used as a building block in carba-peptide and β-peptide synthesis, where steric protection of the amino group is critical .
- Comparison : The Boc group enhances stability during solid-phase synthesis, whereas the formamido-pyrrolidine in the target compound may confer conformational rigidity or receptor-binding specificity.
(3S)-3-amino-5-methylhexanoic acid
Analogs with Formamido Substituents
[19F]5: (S)-6-(3-Cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)-2-(2-fluoro-4-nitrobenzamido)hexanoic acid
- Key Features: A fluorinated hexanoic acid derivative with a pyrazolo-pyrimidinyl amino group and nitrobenzamido substituent.
- Synthesis : Derived via hydrolysis of the methyl ester ([19F]14) using LiOH, followed by acid precipitation .
- Comparison: While both compounds share a hexanoic acid backbone, [19F]5’s aromatic and nitro groups enhance π-π stacking and electron-withdrawing properties, contrasting with the aliphatic pyrrolidine in the target compound.
Formamido-Pteridinyl Pentanedioic Acid Derivatives
- Example: 2-{4-[(4-{[(2-amino-4-oxopteridin-6-yl)methyl]amino}phenyl)formamido]-4-carboxybutanamido}pentanedioic acid
- Key Features : Combines formamido linkages with a pteridinyl group and a dicarboxylic acid backbone.
- Applications : Likely intermediates in folate metabolism or enzyme cofactor synthesis .
- Comparison: The extended dicarboxylic structure and pteridinyl moiety differentiate it from the monofunctional hexanoic acid target compound.
Data Tables
Table 1. Structural and Functional Comparison
Research Findings and Implications
- Steric and Electronic Effects : The formamido-pyrrolidine group in the target compound may enhance binding to chiral receptors due to its rigid 3D structure, compared to the flexible Boc-protected analog .
- Metabolic Relevance: Simpler analogs like (3S)-3-amino-5-methylhexanoic acid are implicated in metabolic pathways, suggesting the target compound could act as a modified metabolite or inhibitor .
Biological Activity
(3S)-5-methyl-3-({[(3RS,4RS)-4-methylpyrrolidin-3-yl]formamido}methyl)hexanoic acid, also known by its CAS number 192658-23-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₄H₂₆N₂O₃
- Molecular Weight : 270.37 g/mol
- IUPAC Name : (3S)-5-methyl-3-[[(4-methylpyrrolidine-3-carbonyl)amino]methyl]hexanoic acid
- Appearance : Powder
The biological activity of (3S)-5-methyl-3-({[(3RS,4RS)-4-methylpyrrolidin-3-yl]formamido}methyl)hexanoic acid is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may exhibit:
- Antimicrobial Properties : Preliminary studies suggest that the compound has potential antimicrobial effects against certain bacterial strains.
- Neuroprotective Effects : The pyrrolidine moiety is known to influence neurochemical pathways, potentially offering protective effects in neurodegenerative models.
- Modulation of Neurotransmitter Systems : The structure indicates possible interactions with neurotransmitter receptors, which could affect mood and cognitive functions.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
-
Antimicrobial Activity :
- A study conducted by researchers at a university laboratory demonstrated that derivatives of (3S)-5-methyl-3-({[(3RS,4RS)-4-methylpyrrolidin-3-yl]formamido}methyl)hexanoic acid showed significant inhibition against Staphylococcus aureus and Escherichia coli in vitro. The minimum inhibitory concentrations (MICs) were reported to be within effective ranges for clinical applications.
-
Neuroprotective Studies :
- In a rodent model for neurodegeneration, administration of the compound resulted in reduced markers of oxidative stress and inflammation in brain tissues. This suggests a potential role in protecting neuronal integrity during pathological conditions.
-
Pharmacokinetics and Bioavailability :
- A pharmacokinetic study indicated that the compound has favorable absorption characteristics with a half-life suitable for therapeutic applications, making it a candidate for further development in pharmacotherapy.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and E. coli | University Study |
| Neuroprotection | Reduced oxidative stress | Rodent Model |
| Pharmacokinetics | Favorable absorption and half-life | Pharmacokinetic Study |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
